2-hydrazinyl-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a hydrazino group and a methylphenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:
Cyclization with Formic Acid: Heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones.
Reaction with Triethyl Orthoformate: Using triethyl orthoformate as a one-carbon source reagent for cyclization.
Base-Promoted Cyclization: Reacting thiophene derivatives with isocyanates followed by base-promoted cyclization.
Chemical Reactions Analysis
2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are involved in various cellular processes, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include other thienopyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent inhibitory activity against various kinases and have been studied for their anti-cancer properties.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have been explored for their antimicrobial and antitubercular activities.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-hydrazinyl-4-(4-methylphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H20N4OS/c1-11-7-9-12(10-8-11)22-17(23)15-13-5-3-2-4-6-14(13)24-16(15)20-18(22)21-19/h7-10H,2-6,19H2,1H3,(H,20,21) |
InChI Key |
LNLJCWHXGBHRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCCCC4 |
Origin of Product |
United States |
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